molecular formula C9H10BrN3O B1382738 1-(5-Bromopyrazin-2-yl)piperidin-4-one CAS No. 1100752-74-6

1-(5-Bromopyrazin-2-yl)piperidin-4-one

Cat. No.: B1382738
CAS No.: 1100752-74-6
M. Wt: 256.1 g/mol
InChI Key: SPPSGLWBIPZZMS-UHFFFAOYSA-N
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Description

1-(5-Bromopyrazin-2-yl)piperidin-4-one is an organic compound with the molecular formula C₉H₁₀BrN₃O and a molecular weight of 256.099 g/mol . It is a white solid that is relatively stable at room temperature and soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol[2][2]. This compound is notable for its unique chemical structure, which includes a bromopyrazine ring and a piperidinone moiety.

Preparation Methods

The synthesis of 1-(5-Bromopyrazin-2-yl)piperidin-4-one typically involves a series of organic reactions. While specific synthetic routes are not widely documented, it is generally prepared through the modification of known compounds[2][2]. The process may include steps such as bromination, cyclization, and functional group transformations under controlled conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Bromopyrazin-2-yl)piperidin-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.

    Cyclization: It can form cyclic structures through intramolecular reactions.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound may be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: It has potential as a precursor for the development of pharmaceutical agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrazin-2-yl)piperidin-4-one involves its interaction with molecular targets, potentially including enzymes and receptors. The bromopyrazine ring can engage in various binding interactions, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Bromopyrazin-2-yl)piperidin-4-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(5-bromopyrazin-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPSGLWBIPZZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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